1-chloro-9H-indeno[2,1-c]pyridin-9-one
Overview
Description
1-chloro-9H-indeno[2,1-c]pyridin-9-one is a useful research compound. Its molecular formula is C12H6ClNO and its molecular weight is 215.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds : One study details a novel route to synthesize 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, highlighting the potential for creating new chemical entities with unique properties (Landmesser, Linden, & Hansen, 2008).
Molecular Structure Analysis : Another study synthesizes and analyzes the molecular structure of 4-nitro-9-phenyl-1H-and 9-hydroxy-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridines, contributing to the understanding of the structural aspects of related compounds (Volkov et al., 2007).
Facilitation of Cyclization Reactions : Research on visible-light-facilitated 5-exo-trig cyclization of 1,6-dienes with alkyl chlorides shows how 1-chloro-9H-indeno[2,1-c]pyridin-9-one can be used in novel methods for preparing polychloro-substituted pyrrolidin-2-ones and indeno[2,1-c]pyrrol-3(3aH)-ones (Liu, Zhang, Song, & Li, 2014).
Stereochemistry Studies : A study focusing on the stereochemistry of 1-substituted 4,9-dihydroxy-9-phenyl-1,2,3,4,4a, 9a-hexahydro-9H-indeno[2,1-b]pyridines contributes to the understanding of stereochemical configurations in these compounds (Kurihara, Kawamura, & Yoneda, 1985).
Green Synthesis Approaches : The development of green synthesis methods for Indeno[2,1-c]pyridine derivatives, as demonstrated in a study, showcases the application of this compound in environmentally friendly chemical processes (Wang et al., 2008).
Biological Activities : Research on a novel indeno[1,2-b]pyridinone derivative shows its application as a DNA intercalative human topoisomerase IIα catalytic inhibitor, indicating potential therapeutic applications (Jeon et al., 2017).
Properties
IUPAC Name |
1-chloroindeno[2,1-c]pyridin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO/c13-12-10-8(5-6-14-12)7-3-1-2-4-9(7)11(10)15/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNMCMIMSZBPPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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